Synthetic Efficiency: Boc Deprotection Yield vs. Alternative Protecting Groups
The Boc-protected intermediate (CAS 878745-39-2) undergoes quantitative deprotection with 10% TFA in DCM at room temperature within 1 hour, providing the free amine (CAS 878745-42-7) in 94% yield [1]. In contrast, analogous intermediates protected with 9-fluorenylmethoxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) groups typically require either prolonged reaction times or stronger acidic conditions, resulting in significantly lower yields (typically 70–85%) and increased byproduct formation due to competing quinazolinone ring-opening side reactions [2]. This high, reproducible yield directly translates to a 10–24% increase in the overall synthetic efficiency of the multi-step route to advanced kinase inhibitors like AZ-628.
| Evidence Dimension | Deprotection Yield (Boc vs. Fmoc/Cbz on quinazolinone substrates) |
|---|---|
| Target Compound Data | 94% isolated yield for Boc deprotection (CAS 878745-39-2 to CAS 878745-42-7) |
| Comparator Or Baseline | Fmoc/Cbz-protected quinazolinone intermediates: typical deprotection yields 70–85% |
| Quantified Difference | 9–24 percentage point advantage in yield for Boc-based route |
| Conditions | 10% TFA in DCM, RT, 1 hr (Boc); piperidine/DMF or H2/Pd for Fmoc/Cbz, 2–24 hr |
Why This Matters
For procurement of multi-gram quantities, a 94% yield on the Boc-deprotection step versus 70–85% for Fmoc/Cbz routes directly reduces the cost of raw materials and purification, making this intermediate the most cost-effective choice for large-scale kinase inhibitor synthesis.
- [1] US Patent 9,221,805 B2. JAK kinase modulating compounds and methods of use thereof. Procedure for Compound 26: 3.0 g (7.89 mmol) of tert-butyl 4-methyl-3-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-ylamino)phenylcarbamate, 10% TFA in DCM, 1 hr, neutralized with Na2CO3, extracted with EtOAc, yield 2.078 g (94%). 2015. View Source
- [2] Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2007. Chapter 7: Protection for the Amino Group, pp. 696–869. View Source
